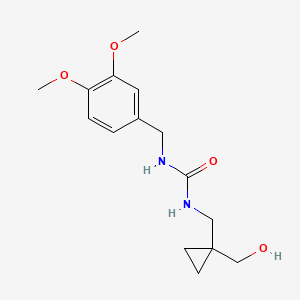
1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a cyclopropyl ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps:
-
Formation of the Benzyl Intermediate:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Reaction: Reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conditions: The reaction is usually carried out in an alcohol solvent like methanol at room temperature.
-
Cyclopropyl Intermediate:
Starting Material: Cyclopropylmethanol.
Reaction: Protection of the hydroxyl group in cyclopropylmethanol using a protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl) to form TBDMS-protected cyclopropylmethanol.
Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane (DCM) with a base like imidazole.
-
Coupling Reaction:
Reaction: Coupling of the benzyl intermediate with the protected cyclopropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.
Conditions: The reaction is performed in an aprotic solvent like DCM at low temperatures (0-5°C).
-
Deprotection:
Reaction: Removal of the protecting group from the cyclopropyl intermediate using an acid such as trifluoroacetic acid (TFA).
Conditions: The reaction is carried out at room temperature in an appropriate solvent like DCM.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxybenzyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group on the cyclopropyl ring.
1-(3,4-Dimethoxybenzyl)-3-(hydroxymethyl)urea: Lacks the cyclopropyl ring.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both the hydroxymethyl group and the cyclopropyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-12-4-3-11(7-13(12)21-2)8-16-14(19)17-9-15(10-18)5-6-15/h3-4,7,18H,5-6,8-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFLADSGZZMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2635773.png)
![N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2635774.png)
![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)
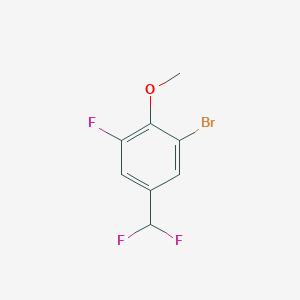

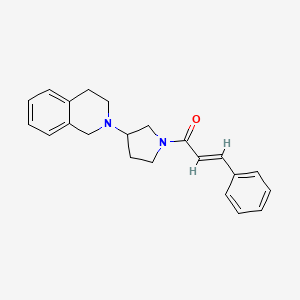
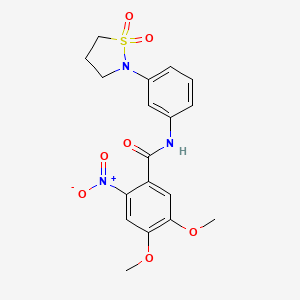
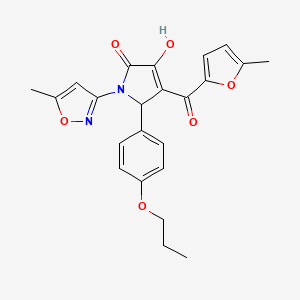
![Methyl (E)-4-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2635781.png)
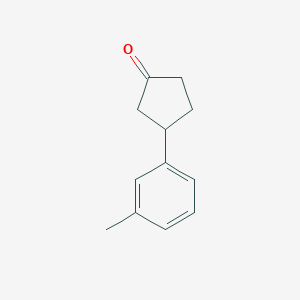
![3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine](/img/structure/B2635785.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2635786.png)
![4-chloro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2635791.png)
![(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B2635796.png)
